molecular formula C10H11ClN2 B168387 1-(3-Chloropropyl)pyrrolo[2,3-b]pyridine CAS No. 134186-77-9

1-(3-Chloropropyl)pyrrolo[2,3-b]pyridine

Cat. No.: B168387
CAS No.: 134186-77-9
M. Wt: 194.66 g/mol
InChI Key: ZJTUHFQNILDWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloropropyl)pyrrolo[2,3-b]pyridine is a synthetic compound based on the 1H-pyrrolo[2,3-b]pyridine scaffold, a structure of high significance in medicinal chemistry also known as 7-azaindole. This scaffold is recognized for its role in the development of novel antiproliferative agents and is found in numerous natural products . The 7-azaindole core is a privileged structure in drug discovery, known for its ability to mimic purine nucleotides, which allows it to interact with a wide range of biological targets . Researchers value this core structure for its diverse biological activities, which include antiproliferative effects , protein-kinase inhibition, and interaction with nucleic acids like calf thymus DNA (CtDNA) . The chloropropyl side chain in this particular derivative serves as a flexible linker, making it a valuable building block for further chemical synthesis. It can be used to create more complex molecules by facilitating reactions at the chlorine terminus, such as nucleophilic substitutions, or to tether the biologically active 7-azaindole core to other pharmacophores or solid supports . Analogs of pyrrolo[2,3-b]pyridine have been shown to inhibit key oncology targets, including phosphatidylinositol-3-kinase alpha (PI3Kα) and Tropomyosin-related kinase A (TrkA), and have been developed as Poly(ADP-ribose) polymerase (PARP-1) inhibitors, which are crucial in maintaining DNA integrity and regulating programmed cell death . This compound is intended for research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

1-(3-chloropropyl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2/c11-5-2-7-13-8-4-9-3-1-6-12-10(9)13/h1,3-4,6,8H,2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTUHFQNILDWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 1H-pyrrolo[2,3-b]pyridine with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry and Pharmacology

1-(3-Chloropropyl)pyrrolo[2,3-b]pyridine derivatives have been identified as promising candidates for the development of new pharmaceuticals. Their applications primarily revolve around their ability to inhibit specific protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases.

  • Protein Kinase Inhibition : Research indicates that derivatives of pyrrolo[2,3-b]pyridine can effectively inhibit protein kinases such as IGF-1R (Insulin Growth Factor 1 Receptor), Aurora kinases, and Src family kinases. These kinases are implicated in various cancers, making these compounds potential agents for oncology treatments .
  • Antitumor Activity : The antitumor properties of this compound have been documented in several studies. For instance, compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells. The mechanism often involves the disruption of kinase activity essential for tumor growth and survival .

Case Study 1: FGFR Inhibition

A study demonstrated that pyrrolo[2,3-b]pyridine derivatives serve as potent inhibitors of fibroblast growth factor receptors (FGFRs). Compounds synthesized showed significant anti-proliferative activity against Hep3B liver cancer cells. The lead compound exhibited an IC50 value of 1900 nM against FGFR1, highlighting its potential as a targeted therapy for cancers associated with FGFR dysregulation .

Case Study 2: PDE4B Inhibition

Another significant application is the inhibition of phosphodiesterase 4B (PDE4B), which is involved in inflammatory processes. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives were synthesized and evaluated for their ability to inhibit PDE4B. One compound demonstrated an IC50 value ranging from 0.11 to 1.1 μM, indicating strong potential for treating inflammatory diseases .

The biological activities associated with this compound extend beyond cancer treatment:

  • Antidiabetic Properties : Some derivatives have shown the ability to enhance insulin sensitivity and reduce blood glucose levels, suggesting potential applications in managing diabetes and related metabolic disorders .
  • Neurological Applications : Research indicates that pyrrolo[2,3-b]pyridine derivatives might also be beneficial for neurological conditions due to their effects on neurotransmitter systems and neuroinflammation .

Summary of Research Applications

Application AreaDescriptionReference
Protein Kinase InhibitionTargeting IGF-1R and Aurora kinases for cancer therapy
Antitumor ActivityCytotoxic effects against breast and ovarian cancer cell lines
FGFR InhibitionPotent inhibitors with anti-proliferative effects on liver cancer cells
PDE4B InhibitionAnti-inflammatory potential through selective inhibition
Antidiabetic EffectsEnhancing insulin sensitivity and reducing blood glucose
Neurological BenefitsPotential applications in treating neurological disorders

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets such as fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can result in the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Pyrrolo[2,3-b]pyridine Derivatives and Their Properties
Compound Name Substituent(s) Biological Target/Activity IC50/EC50 (nM) Key Reference
1-(3-Chloropropyl)pyrrolo[2,3-b]pyridine 1-(3-chloropropyl) Kinase inhibitor intermediate N/A
Compound 3P (BTK inhibitor) 1-(4-phenoxyphenyl) Bruton’s Tyrosine Kinase (BTK) 6.0 (enzymatic), 14 (cellular)
W1282Xpot-A15 potentiators 3-phenylsulfonamide, R1 = n-butyl CFTR potentiators (synergy with VX-770) Not quantified
SU909 (IKKα inhibitor) Aminoindazole-pyrrolo[2,3-b]pyridine IKKα selectivity in U2OS cells Sub-micromolar
Pexidartinib Pyridine-based substituents Dual c-FMS/c-KIT inhibitor Approved for TGCT*
Ethyl 4-methyl-...-carboxylate Ethyl ester at 3-position Broad-spectrum antimicrobial activity MIC: 2–8 µg/mL

*TGCT: Tenosynovial giant cell tumor.

Key Observations:

Substituent Length and Activity: Alkyl chain length significantly impacts potency. For CFTR potentiators, n-butyl/isobutyl groups at R1 enhance activity, whereas shorter chains (propyl/ethyl) reduce efficacy . In BTK inhibitors, bulkier substituents (e.g., 4-phenoxyphenyl in Compound 3P) improve enzymatic inhibition (IC50 = 6.0 nM) compared to simpler alkyl chains .

Electron-Withdrawing Groups :

  • Chlorine atoms (e.g., 3-chloropropyl) enhance electrophilicity and binding to hydrophobic kinase pockets. This contrasts with sulfonamide groups in CFTR potentiators, which likely engage in hydrogen bonding .

Positional Isomerism: Derivatives like 4-chloro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 1000340-38-4) demonstrate that chlorine placement alters target specificity.

Pharmacological and Structural Comparisons

Table 2: Structural Features and Target Selectivity
Compound Core Scaffold Key Functional Groups Target Specificity
This compound Pyrrolo[2,3-b]pyridine 3-Chloropropyl Kinase intermediate
Pexidartinib Pyrrolo[2,3-b]pyridine Pyridine, trifluoromethyl c-FMS/c-KIT dual inhibition
Aminoindazole-pyrrolo[2,3-b]pyridine (AIPP) Hybrid aminoindazole-pyrrolo[2,3-b]pyridine HBD/HBA motifs IKKα selectivity
Pyrano[2,3-b]pyrrolo[2,3-d]pyridine Fused pyrano-pyrrolo-pyridine Ethyl ester Antifungal/antibacterial
Key Findings:
  • Dual Kinase Inhibition : Pexidartinib’s pyridine and trifluoromethyl groups enable dual c-FMS/c-KIT inhibition, whereas this compound lacks the structural complexity for multi-kinase targeting .
  • HBD/HBA Motifs: The AIPP scaffold’s hydrogen bond donor/acceptor motifs (e.g., aminoindazole) confer IKKα selectivity, a feature absent in this compound .

Q & A

Basic: What are the common synthetic routes for 1-(3-chloropropyl)pyrrolo[2,3-b]pyridine, and how are intermediates characterized?

The synthesis typically involves functionalization of the pyrrolo[2,3-b]pyridine core. A key step is the introduction of the 3-chloropropyl group via nucleophilic substitution or alkylation. For example, intermediates like 3-cyano-4-azido derivatives are synthesized using NaN₃ under acidic conditions at 110°C for 6 hours, followed by purification via column chromatography . Structural confirmation relies on ¹H NMR (e.g., δ 2.1–3.5 ppm for chloropropyl protons) and HRMS to validate molecular ion peaks .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound derivatives for kinase inhibition?

SAR studies focus on substituent effects at positions 3 and 5 of the pyrrolo[2,3-b]pyridine scaffold. For instance:

  • 3-Nitro groups enhance binding to kinase ATP pockets (e.g., BTK inhibitors with IC₅₀ < 10 nM) .
  • 5-(3,4-Dimethoxyphenyl) substitutions improve selectivity for VEGFR and PDGFR kinases .
    Methodologically, iterative modifications are validated using enzymatic assays (e.g., ADP-Glo™) and X-ray crystallography to map binding interactions .

Basic: What analytical techniques are critical for confirming the purity and identity of this compound?

  • HPLC-UV (e.g., Purospher STAR RP-18 column, UV 254 nm) ensures >95% purity .
  • ¹H/¹³C NMR identifies key structural features, such as the chloropropyl chain (δ ~3.2 ppm, triplet) and pyrrolopyridine aromatic protons .
  • HRMS confirms molecular formula (e.g., C₁₀H₁₂ClN₃ requires [M+H]⁺ = 210.0794) .

Advanced: How do researchers resolve contradictions between in vitro and cellular activity data for pyrrolo[2,3-b]pyridine derivatives?

Discrepancies often arise from cell permeability or off-target effects . For example:

  • A BTK inhibitor with IC₅₀ = 5 nM in vitro may show reduced cellular efficacy due to poor solubility. Strategies include prodrug design (e.g., esterification of polar groups) .
  • Phosphoproteomic profiling identifies off-target kinase engagement, guiding structural refinements .

Basic: What biological activities are associated with this compound class?

Pyrrolo[2,3-b]pyridines exhibit:

  • Antimicrobial activity against Gram-positive bacteria (MIC = 4–8 µg/mL) via DNA gyrase inhibition .
  • Anticancer effects through kinase inhibition (e.g., B-RAF V600E, IC₅₀ = 12 nM) .

Advanced: How is computational modeling used to design derivatives with improved target selectivity?

  • Molecular docking (AutoDock Vina) predicts binding poses in kinase ATP pockets, prioritizing substituents with favorable ΔG values .
  • QSAR models correlate logP and polar surface area with cellular uptake, optimizing bioavailability .

Basic: What are the stability considerations for storing this compound?

  • Store under argon at −20°C to prevent hydrolysis of the chloropropyl group.
  • Monitor degradation via LC-MS ; common impurities include dechlorinated byproducts .

Advanced: How do researchers validate target engagement in complex biological systems?

  • Cellular thermal shift assays (CETSA) confirm compound binding to kinases by measuring protein melting shifts .
  • Kinobeads profiling quantifies competition with native ATP in lysates, identifying off-targets .

Basic: What safety and toxicity profiles are reported for this compound?

  • In vitro cytotoxicity : IC₅₀ > 50 µM in HEK293 cells suggests low basal toxicity .
  • hERG inhibition : Patch-clamp assays are critical to avoid cardiotoxicity (IC₅₀ > 10 µM preferred) .

Advanced: How are prodrug strategies employed to enhance pharmacokinetics?

  • Ester prodrugs (e.g., methyl fluorobenzoate derivatives) improve oral bioavailability by masking polar groups. Hydrolysis in plasma regenerates the active compound .
  • In vivo PK studies in rodents quantify parameters like Cₘₐₓ and t₁/₂ to validate efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.